2-Nonanamine

描述

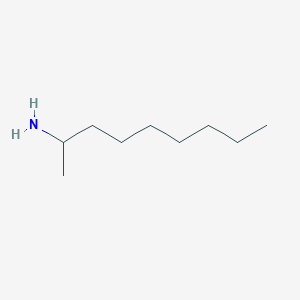

2-Nonanamine, also known as 2-aminononane, is an organic compound belonging to the class of amines. It is characterized by the presence of an amino group (-NH2) attached to the second carbon of a nonane chain. This compound is a primary amine and is known for its applications in various fields, including organic synthesis and pharmaceuticals.

准备方法

Synthetic Routes and Reaction Conditions: 2-Nonanamine can be synthesized through several methods:

Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated nonane (such as 2-bromononane) with ammonia or an amine.

Reductive Amination: Another method involves the reductive amination of nonan-2-one with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In industrial settings, nonan-2-amine is often produced through large-scale reductive amination processes, which offer high yields and purity. The use of catalytic hydrogenation with metal catalysts like palladium or platinum is also common in industrial synthesis .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitriles.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: this compound can participate in substitution reactions with various electrophiles, leading to the formation of substituted amines.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

Substitution Reagents: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products:

Oxidation Products: Oximes, nitriles.

Reduction Products: Secondary and tertiary amines.

Substitution Products: Substituted amines with various functional groups.

科学研究应用

Chemical Synthesis

Role as a Building Block:

2-Nonanamine is used extensively in organic synthesis as a building block. It allows for the introduction of nonyl groups into various molecules, facilitating the creation of complex organic compounds. This application is particularly significant in the development of pharmaceuticals and agrochemicals.

Table 1: Synthetic Applications of this compound

| Application Area | Description |

|---|---|

| Organic Synthesis | Used to introduce nonyl groups into organic molecules. |

| Polymer Chemistry | Acts as a chain extender in polymer synthesis. |

| Bioconjugation | Serves as a linker in bioconjugation reactions for drug delivery systems. |

Biological Applications

Biochemical Studies:

this compound has been utilized in studies examining biological membranes and cellular processes. Its interaction with lipid bilayers helps researchers understand membrane dynamics and permeability.

Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity against various microorganisms. For instance, it has been shown to disrupt the cell membrane integrity of Colletotrichum gloeosporioides, leading to reduced spore germination and mycelial growth at specific concentrations.

Case Study: Antifungal Activity

A study demonstrated that this compound at a concentration of 100 µL/mL resulted in a 10.9% suppression of spore germination and a 14% reduction in mycelial growth of C. gloeosporioides. This finding highlights its potential as a biopesticide in agricultural applications.

Industrial Applications

Lubricants and Plasticizers:

In industrial contexts, this compound is employed in the production of lubricants and plasticizers, contributing to improved performance characteristics in various formulations.

Surface Modification:

The compound has been explored for its ability to modify the surface properties of materials such as carbon nanotubes and gold nanoparticles. This modification enhances their functionality in electronics and catalysis.

Table 2: Industrial Applications of this compound

| Industry | Application |

|---|---|

| Lubricants | Used as an additive to improve lubrication properties. |

| Plastics | Functions as a plasticizer to enhance flexibility. |

| Nanotechnology | Modifies surface properties for enhanced reactivity. |

Environmental Impact

Research has indicated that while this compound has beneficial applications, it can also exhibit toxicity towards certain microbial populations in soil environments. Its use may inhibit metabolic activities and functions of microorganisms, leading to decreased soil enzymatic activities.

作用机制

The mechanism of action of nonan-2-amine involves its interaction with various molecular targets:

相似化合物的比较

2-Nonanamine can be compared with other similar compounds such as:

Nonan-1-amine: Unlike nonan-2-amine, nonan-1-amine has the amino group attached to the first carbon, leading to different reactivity and properties.

Decan-2-amine: This compound has a similar structure but with an additional carbon in the chain, which can affect its physical and chemical properties.

Octan-2-amine: With one less carbon than nonan-2-amine, this compound exhibits different boiling points and solubility characteristics.

This compound stands out due to its specific position of the amino group, which influences its reactivity and applications in various fields.

生物活性

2-Nonanamine, also known as nonylamine, is a primary amine with the molecular formula CHN. It has garnered attention in various scientific fields due to its diverse biological activities and applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential applications in medicine and agriculture.

This compound functions primarily as a nucleophile due to its amine group, allowing it to participate in various chemical reactions. Its mode of action includes:

- Nucleophilic Reactions : It can donate a pair of electrons to form new bonds, facilitating the synthesis of complex organic molecules.

- Basicity : As a base, it can accept protons (H), influencing pH-dependent biochemical pathways.

These properties enable this compound to interact with various substrates in biological systems, impacting cellular processes.

The biochemical properties of this compound are critical for understanding its biological activity:

| Property | Value |

|---|---|

| Molecular Weight | 143.27 g/mol |

| Boiling Point | 195 °C |

| Solubility | Soluble in organic solvents |

Cellular Effects

Research indicates that this compound may inhibit the metabolic activities of certain microorganisms. For example, studies show that it disrupts the cell membrane integrity of Colletotrichum gloeosporioides, leading to decreased spore germination and mycelial growth at concentrations as low as 100 µL/mL. This antifungal activity suggests potential applications in agricultural settings.

Pharmacological Applications

This compound and its derivatives have been investigated for their pharmacological properties:

- Antimicrobial Activity : Studies have highlighted its effectiveness against various pathogens, indicating potential use in developing antimicrobial agents.

- Biochemical Assays : It is used as a reagent in biochemical assays for studying biological membranes and other cellular components.

Case Studies

Several studies have documented the effects of this compound on different biological systems:

- Antifungal Activity : In a controlled study, this compound was shown to suppress spore germination by 10.9% and mycelial growth by 14% in C. gloeosporioides at a concentration of 100 µL/mL.

- Impact on Soil Microorganisms : Another study indicated that high concentrations of nonylamine could reduce soil extracellular enzymatic activities, suggesting toxicity towards beneficial soil microorganisms.

Research Findings

Research has demonstrated that the length of the alkyl chain in amines like this compound influences their biological activity. For instance, studies on monoamine oxidase (MAO) enzymes show that longer alkyl chains enhance substrate interaction and enzyme activity compared to shorter chains.

属性

IUPAC Name |

nonan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-3-4-5-6-7-8-9(2)10/h9H,3-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXIFCUEJWCQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512165 | |

| Record name | Nonan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13205-58-8 | |

| Record name | 2-Nonanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13205-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。